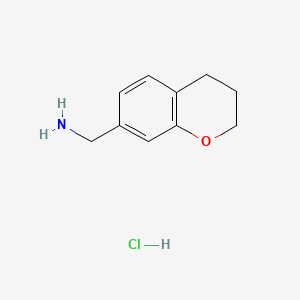

Chroman-7-ylmethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chroman-7-ylmethanamine hydrochloride: is a chemical compound with the molecular formula C10H14ClNO It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a methanamine group at the 7th position of the chroman ring, combined with a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chroman-7-ylmethanamine hydrochloride typically involves the following steps:

Formation of Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Introduction of Methanamine Group: The methanamine group is introduced at the 7th position of the chroman ring through a nucleophilic substitution reaction. This can be achieved by reacting the chroman derivative with a suitable amine under controlled conditions.

Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Chroman-7-ylmethanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Various nucleophiles; often in polar aprotic solvents.

Major Products:

Oxidation: Oxidized derivatives of Chroman-7-ylmethanamine.

Reduction: Reduced derivatives of Chroman-7-ylmethanamine.

Substitution: Substituted chroman derivatives with different functional groups.

Scientific Research Applications

Chemistry: Chroman-7-ylmethanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its derivatives are explored for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Chroman-7-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The chroman ring structure may also contribute to its activity by interacting with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to the observed biological effects.

Comparison with Similar Compounds

- Chroman-4-ylmethanamine hydrochloride

- Chroman-6-ylmethanamine hydrochloride

- Chroman-8-ylmethanamine hydrochloride

Comparison: Chroman-7-ylmethanamine hydrochloride is unique due to the specific positioning of the methanamine group at the 7th position of the chroman ring. This positional isomerism can lead to differences in reactivity, biological activity, and physicochemical properties compared to its analogs. For instance, the 7th position may offer distinct steric and electronic environments, influencing the compound’s interaction with molecular targets and its overall stability.

Biological Activity

Chroman-7-ylmethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, biological interactions, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a chroman structure, which is characterized by a benzene ring fused to a tetrahydrofuran ring. The molecular formula is C11H14ClN, with a molecular weight of approximately 199.68 g/mol. This unique structure allows for various chemical modifications that can influence its biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antitumor Activity : Studies have shown that chroman derivatives can inhibit cancer cell growth. For instance, compounds similar to Chroman-7-ylmethanamine have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. It has shown effectiveness against certain strains of bacteria and fungi, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Some studies have indicated that chroman derivatives possess anti-inflammatory properties, making them candidates for developing treatments for inflammatory diseases .

The biological activity of this compound is believed to be mediated through various mechanisms:

- Receptor Interaction : The compound may interact with specific biological receptors, influencing cellular signaling pathways. For example, studies on related chroman compounds have suggested interactions with dopamine receptors, which could impact neurological functions .

- Enzyme Inhibition : Chroman derivatives have been reported to inhibit certain enzymes involved in cancer progression and inflammation, contributing to their therapeutic potential .

- Modulation of Gene Expression : Some research indicates that these compounds can affect gene expression related to apoptosis and cell cycle regulation in cancer cells .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Chroman-2-ylmethanamine hydrochloride | 149177-75-3 | 1.00 | Different position of the amine group |

| (R)-Chroman-4-amine hydrochloride | 730980-59-3 | 0.75 | Variations in substitution patterns |

| 6-Methylchroman-4-amine hydrochloride | 1392218-82-4 | 0.75 | Methyl substitution affecting biological activity |

| Spiro[chroman-2,4'-piperidine] hydrochloride | 400729-14-8 | 0.81 | Unique spiro structure providing distinct properties |

This table highlights how structural variations among chroman derivatives can lead to differences in biological activity.

Case Studies

Several case studies illustrate the biological activity of chroman derivatives:

- Antitumor Efficacy : A study investigated the cytotoxic effects of various chroman derivatives on prostate cancer cells, revealing that certain substitutions enhanced their efficacy significantly compared to controls .

- Antimicrobial Testing : In vitro testing against bacterial strains showed that Chroman derivatives exhibited varying degrees of antibacterial activity, with some compounds demonstrating MIC (minimum inhibitory concentration) values comparable to established antibiotics .

- Inflammation Models : In animal models of inflammation, chroman derivatives were shown to reduce markers of inflammation significantly, suggesting their potential as therapeutic agents for inflammatory diseases .

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-7-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h3-4,6H,1-2,5,7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKSTELSBTUSMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)CN)OC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.